1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S2/c1-14(22)15-4-8-18(9-5-15)28(25,26)21-12-2-3-19(13-21)27(23,24)17-10-6-16(20)7-11-17/h4-11,19H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDUKYXKHKBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of a piperidine derivative with a fluorophenyl sulfonyl chloride, followed by further functionalization to introduce the ethanone group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Oxidation Reactions
Key Reaction:
Reduction Reactions
The ketone group is readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) . This reaction is critical for modifying the compound’s polarity and biological activity.
Example Conditions:
| Reagent | Solvent | Temperature | Product (Alcohol) Yield |
|---|---|---|---|
| NaBH | Ethanol | 25°C | 82% |
| LiAlH | THF | 0–5°C | 78% |
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl groups. Piperidine or amine derivatives displace the fluorine atom under basic conditions .
Reaction Pathway:
Condensation Reactions
The ketone reacts with hydrazines or primary amines to form hydrazones or Schiff bases, respectively. These derivatives are pivotal in medicinal chemistry for enhancing target specificity .
Example with Hydrazine:
Sulfonyl Group Reactivity
The sulfonyl groups engage in hydrolysis under acidic or basic conditions, though stability is high under physiological pH. Industrially, sulfonyl chlorides are intermediates for further functionalization .
Hydrolysis Pathway:
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules due to the synergistic effects of dual sulfonyl groups and fluorophenyl substitution:
| Compound Modification | Reactivity Change | Reference |
|---|---|---|
| Replacement of F with Cl | Increased electrophilicity at aryl ring | |
| Methylation of piperidine N | Reduced nucleophilic substitution efficiency |
Scientific Research Applications
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets within biological systems. The fluorophenyl and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Sulfonyl Substitution Patterns
- Piperidine vs.
- Fluorophenyl vs. Methoxy/Trifluoromethyl : The 4-fluorophenylsulfonyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to methoxy (e.g., 7n) or trifluoromethyl (e.g., 7o) substituents, which may alter binding interactions in enzymatic targets .
Physicochemical Properties
- Melting Points : Analogs with dual sulfonyl groups (e.g., 7n, 7o) exhibit higher melting points (154–177°C) due to increased molecular symmetry and intermolecular forces, suggesting the target compound may similarly exhibit a high melting point (>150°C) .
- Solubility: The ethanone moiety and sulfonyl groups may confer moderate aqueous solubility, though fluorophenyl substituents could reduce it compared to polar derivatives like 7k (4-bromophenylsulfonyl) .
Biological Activity
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidin-1-yl moiety : This cyclic amine structure is known for its ability to interact with various biological targets.
- Sulfonyl groups : The presence of sulfonyl groups enhances the compound's reactivity and biological interactions.
- Fluorophenyl substitution : The fluorine atom increases the compound's lipophilicity and may enhance its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the compound have shown effectiveness against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 10 | Not specified | Escherichia coli |
| 13 | Not specified | Proteus mirabilis |
These findings suggest that 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone may possess similar antimicrobial efficacy, potentially targeting bacterial biofilms and inhibiting their formation .
Anti-inflammatory Properties
The compound's structural analogs have demonstrated anti-inflammatory effects, suggesting that it may also modulate inflammatory pathways. The mechanism is likely linked to its interaction with specific enzymes and receptors involved in inflammation regulation. For example, studies on related compounds indicate their ability to inhibit pro-inflammatory cytokines, which could be a pathway for therapeutic intervention in inflammatory diseases .
The biological activity of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is hypothesized to involve:
- Enzyme inhibition : The sulfonamide group may interact with active sites of enzymes critical for pathogen survival or inflammatory processes.
- Receptor modulation : Similar compounds have shown the ability to bind to receptors involved in pain and inflammation, suggesting a potential analgesic effect.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Antitumor Activity : A study reported enhanced antitumor effects when fluorine was substituted on sulfonamide groups in related piperidine derivatives. These compounds showed improved potency against cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) .
- Cytotoxicity Assays : In vitro cytotoxicity studies on Vero cell lines revealed varying degrees of toxicity among synthesized derivatives, indicating that while some compounds exhibited low cytotoxicity (CC50 > 300 µM), others were significantly more toxic (CC50 < 10 µM). This highlights the importance of structural modifications in optimizing therapeutic profiles .
Q & A
Q. Key Optimization Factors :
- Catalysts: DCC/DMAP for sulfonylation .
- Solvent polarity: Higher polarity improves solubility of intermediates .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?
Q. Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments (e.g., sulfonyl groups at δ 3.1–3.5 ppm) and carbon backbone .
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁FNO₅S₂: 438.08) .
Basic: How should researchers design initial in vitro assays to evaluate this compound’s biological activity?
Q. Answer :
- Target Selection : Prioritize enzymes (e.g., kinases) or receptors (GPCRs) with structural homology to known sulfonamide targets .
- Assay Protocol :
- Use fluorescence polarization for binding affinity (IC₅₀).
- Include positive controls (e.g., staurosporine for kinases) and DMSO controls (<0.1% v/v) .
- Data Validation : Replicate assays in triplicate and correlate with computational docking results .
Advanced: How can molecular docking studies predict interactions between this compound and kinase targets?
Q. Answer :
- Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (PDB ID: e.g., 2JDO) by removing water and adding polar hydrogens .
- Docking Parameters :
- Grid box centered on ATP-binding site.
- Include flexibility in sulfonyl and fluorophenyl groups for induced-fit modeling.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Perform MD simulations (100 ns) to assess binding stability .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Q. Answer :
- Standardization : Ensure consistent assay conditions (cell line passage number, serum-free media) .
- Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables (e.g., compound purity, solvent) .
- Orthogonal Assays : Validate conflicting results with SPR (binding kinetics) and functional assays (e.g., cAMP accumulation for GPCRs) .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Q. Answer :
-
Derivative Synthesis : Modify substituents on the piperidine (e.g., methyl vs. ethyl) or fluorophenyl (e.g., Cl vs. OCH₃) .
-
Testing Matrix :
Derivative R Group IC₅₀ (Target A) IC₅₀ (Off-Target B) Parent -SO₂- 50 nM 1200 nM Derivative 1 -SO₂CH₃ 45 nM 950 nM - Computational Analysis : Correlate LogP and polar surface area with selectivity ratios .
Advanced: What in vitro/in vivo models best evaluate pharmacokinetics (PK) and toxicity?
Q. Answer :
- In Vitro :
- Caco-2 permeability assay (Papp >1 ×10⁻⁶ cm/s).
- Microsomal stability (t₁/₂ >30 min in human liver microsomes) .
- In Vivo :
- Rodent PK: Administer IV/PO doses (10 mg/kg), collect plasma for LC-MS/MS analysis. Calculate AUC and bioavailability .
- Toxicity: Assess hepatotoxicity via ALT/AST levels and histopathology .
Basic: What are the stability considerations for long-term storage of this compound?
Q. Answer :
- Storage : -20°C under argon; desiccate to prevent hydrolysis of sulfonyl groups .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Characterize degradation products via LC-MS .
Advanced: How can researchers validate hypothesized metabolic pathways?
Q. Answer :
- Metabolite ID : Incubate with liver microsomes + NADPH. Analyze via UPLC-QTOF-MS; compare fragments with reference standards .
- Pathway Prediction : Use software like Meteor Nexus to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
Advanced: What computational tools analyze electronic effects of the fluorophenyl group on reactivity?
Q. Answer :
- DFT Calculations : Use Gaussian09 to compute electrostatic potential maps and Fukui indices. Compare with non-fluorinated analogs .
- Results : Fluorine’s electron-withdrawing effect increases sulfonyl group electrophilicity, enhancing binding to nucleophilic residues (e.g., Lysine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
